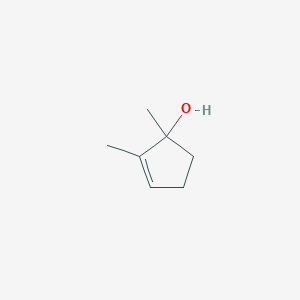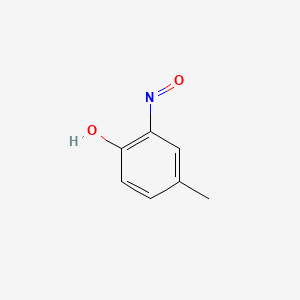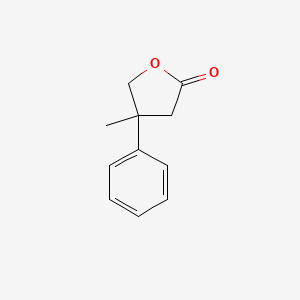
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- is a chemical compound that belongs to the class of benzamides This compound is characterized by the presence of a benzamide group attached to a tetrahydroisoquinoline moiety
準備方法
The synthesis of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves several steps. One common synthetic route includes the reaction of 2-methylisoquinoline with benzoyl chloride in the presence of a base such as pyridine. The reaction conditions typically involve refluxing the mixture for several hours to ensure complete conversion. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, including the use of continuous flow reactors and automated systems to enhance efficiency and yield.
化学反応の分析
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in the formation of tetrahydroisoquinoline derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzamide moiety, where nucleophiles such as amines or thiols replace the amide group, forming new derivatives. Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions
科学的研究の応用
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: This compound is studied for its potential biological activities, including its role as an enzyme inhibitor or receptor modulator.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the treatment of neurological disorders or as an anticancer agent.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals
作用機序
The mechanism of action of Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved can include signal transduction pathways, metabolic pathways, or gene expression regulation .
類似化合物との比較
Benzamide, N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)- can be compared with other similar compounds such as:
4-Methoxy-N-(1,2,3,4-tetrahydro-2-methylisoquinolin-5-yl)benzamide: This compound has a methoxy group attached to the benzamide moiety, which may alter its chemical reactivity and biological activity.
N-(1,2,3,4-tetrahydroisoquinolin-5-yl)benzamide: Lacks the methyl group on the isoquinoline ring, which can influence its steric and electronic properties.
N-(2-methylisoquinolin-5-yl)benzamide: Similar structure but with different substitution patterns, affecting its overall properties and applications
特性
CAS番号 |
41957-25-9 |
|---|---|
分子式 |
C17H18N2O |
分子量 |
266.34 g/mol |
IUPAC名 |
N-(2-methyl-3,4-dihydro-1H-isoquinolin-5-yl)benzamide |
InChI |
InChI=1S/C17H18N2O/c1-19-11-10-15-14(12-19)8-5-9-16(15)18-17(20)13-6-3-2-4-7-13/h2-9H,10-12H2,1H3,(H,18,20) |
InChIキー |
XGMDBMXEIAXDGE-UHFFFAOYSA-N |
正規SMILES |
CN1CCC2=C(C1)C=CC=C2NC(=O)C3=CC=CC=C3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![1-[2-Methyl-3-(3-triethoxysilylpropylcarbamoylamino)phenyl]-3-(3-triethoxysilylpropyl)urea](/img/structure/B14672547.png)

![(7,15-Diazadispiro[5.1.5~8~.3~6~]hexadecan-15-yl)(phenyl)methanone](/img/structure/B14672553.png)



![Methyl(3-{2-[(oxiran-2-yl)methoxy]ethoxy}prop-1-en-1-yl)dipropylsilane](/img/structure/B14672579.png)



![N-(4,4,6-Trimethyl-7-oxabicyclo[4.1.0]heptan-2-ylidene)hydroxylamine](/img/structure/B14672617.png)

